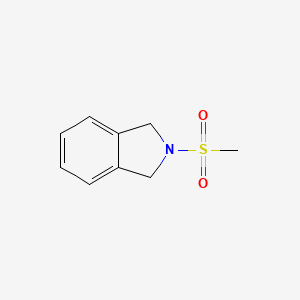

2-(Methylsulfonyl)isoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-13(11,12)10-6-8-4-2-3-5-9(8)7-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTMHUHSJGPFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methylsulfonyl Substituted Isoindoline Systems

Classical and Modern Synthetic Routes

The construction of the isoindoline (B1297411) framework is a critical step, with several established and contemporary methods available to chemists.

Condensation Reactions in Isoindoline-1,3-dione Formation

A common and versatile starting point for isoindoline synthesis is the formation of an isoindoline-1,3-dione, also known as a phthalimide (B116566). This is typically achieved through the condensation of phthalic anhydride (B1165640) or its derivatives with a primary amine.

For instance, the reaction of 3-nitrophthalic acid, after reduction of the nitro group to an amine and subsequent acetylation, can be condensed in refluxing acetic anhydride to yield an acetylated phthalic anhydride. mdpi.com This anhydride can then react with an appropriate amine, such as 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine, in acetic acid at elevated temperatures to form the corresponding N-substituted isoindoline-1,3-dione. mdpi.com Similarly, N-alkylated phthalimides can be produced through the condensation of tetrachlorophthalic anhydride with N,N-dimethylethylenediamine. mdpi.com

The acidic nature of the proton on the imide nitrogen in phthalimide allows for straightforward condensation with various pharmacophores, such as arylpiperazines, often facilitated by a base. nih.gov For example, N-(2-bromoethyl)phthalimide can be condensed with aryl(heteroaryl)piperazines to generate a range of isoindoline-1,3-dione derivatives. nih.gov Another method involves the reaction of phthalimide with N-(2-chloroethyl)morpholine in the presence of potassium ethoxylate in ethanol. nih.gov

The following table summarizes representative condensation reactions for the formation of isoindoline-1,3-diones:

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 3-Acetamidophthalic anhydride | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine | Acetic acid, 110 °C | 2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4-acetamidoisoindoline-1,3-dione | mdpi.comgoogle.com |

| Tetrachlorophthalic anhydride | N,N-Dimethylethylenediamine | - | N-Alkylated phthalimide | mdpi.com |

| N-(2-bromoethyl)phthalimide | Aryl(heteroaryl)piperazines | - | 2-(2-(4-Arylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | nih.gov |

| Phthalimide | N-(2-chloroethyl)morpholine | Potassium ethoxylate, ethanol, reflux | N-(2-Morpholinoethyl)isoindoline-1,3-dione | nih.gov |

| 2-hydrazinyl-2-oxo-N-phenylacetamide | Phthalic anhydride | Glacial acetic acid, reflux | 2-(2-oxo-2-(phenylamino)acetamido)isoindoline-1,3-dione | gsconlinepress.com |

Reduction Strategies for Isoindoline Ring Systems

Once the isoindoline-1,3-dione is formed, the two carbonyl groups can be reduced to methylene (B1212753) groups to yield the desired isoindoline ring.

A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). For example, the stepwise reduction of N-alkylated phthalimides with LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF) can lead to the formation of the corresponding isoindoline. mdpi.com Similarly, a tricyclic product formed from the condensation of 2-(4-chlorobenzoyl)benzoic acid with ethylenediamine (B42938) can be reduced with LiAlH₄ in THF to produce a carbinolamine intermediate, which then forms the isoindoline skeleton. mdpi.com

Catalytic hydrogenation is another effective method for the reduction of the isoindole heterocyclic ring to an isoindoline, often employing platinum, palladium, or nickel catalysts. thieme-connect.de However, the regioselectivity of the reduction can be influenced by substituents. Electron-withdrawing groups on the nitrogen atom of the isoindole tend to favor the reduction of the five-membered heterocyclic ring. thieme-connect.de

Below is a table summarizing reduction strategies for isoindoline ring systems:

| Starting Material | Reagent/Catalyst | Product | Reference |

| N-Alkylated phthalimide | Lithium Aluminum Hydride (LiAlH₄) | Isoindoline intermediate | mdpi.com |

| Tricyclic imide | Lithium Aluminum Hydride (LiAlH₄) | Carbinolamine intermediate leading to isoindoline | mdpi.com |

| Isoindole | Platinum, Palladium, or Nickel catalyst | Isoindoline | thieme-connect.de |

Cyclization Reactions for Isoindoline Core Assembly

Direct cyclization reactions provide an alternative and often elegant approach to constructing the isoindoline core. These methods can involve intramolecular C-N or C-C bond formation. csic.es

One such strategy is the intramolecular Diels-Alder (IMDA) reaction. For example, N-pentadienyl-N-propargyl derivatives can undergo IMDA cycloaddition to generate isoindolines with various substituents on the aromatic ring. unipi.it Ruthenium-catalyzed [2+2+2] cyclotrimerizations of 1,6-diynes with acetylene (B1199291) have also been employed to construct the isoindoline scaffold. csic.es

Intramolecular hydroamination of aminoalkenes, catalyzed by chiral bisoxazoline and LDA, can afford isoindoline derivatives with high yields and enantioselectivities, particularly when the double bond is substituted with a phenyl group. unipi.it Furthermore, acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives can smoothly yield isoindolines through the generation of a benzylic carbenium ion. organic-chemistry.org

Palladium-catalyzed intramolecular α-arylation of (2-iodobenzyl)amino acid esters offers a selective route to either isoindolines or isoindole-1-carboxylates. csic.es Additionally, a Ru-catalyzed oxidative coupling of methyl arylglycinates with electron-poor alkenes can lead to substituted isoindoline-1-carboxylates. csic.es

The following table outlines various cyclization reactions for isoindoline core assembly:

| Reaction Type | Substrate | Catalyst/Reagent | Product | Reference |

| Intramolecular Diels-Alder | N-pentadienyl-N-propargyl derivative | Heat, DDQ | Substituted isoindoline | unipi.it |

| [2+2+2] Cyclotrimerization | 1,6-Diyne and acetylene | Ruthenium catalyst | Isoindoline derivative | csic.es |

| Asymmetric Hydroamination | N-allyl aminoalkene with a phenyl group on the double bond | Chiral bisoxazoline, LDA | Chiral isoindoline derivative | unipi.it |

| Acid-Catalyzed Hydroamination | 2-Alkenylarylethylamine derivative | Acid | Isoindoline | organic-chemistry.org |

| Palladium-Catalyzed α-Arylation | (2-Iodobenzyl)amino acid ester | Palladium catalyst | Isoindoline or Isoindole-1-carboxylate | csic.es |

| Ruthenium-Catalyzed Oxidative Coupling | Methyl arylglycinate and electron-poor alkene | Ruthenium catalyst | Substituted isoindoline-1-carboxylate | csic.es |

Formation of the Methylsulfonyl-Containing Side Chain

The incorporation of the methylsulfonyl group is a key step in the synthesis of 2-(methylsulfonyl)isoindoline and its analogs. This can be achieved either by introducing a pre-formed methylsulfonyl-containing fragment or by constructing the sulfone functionality on an existing intermediate.

Incorporation of Methyl Sulfone Units

One approach involves the reaction of an isoindoline precursor with a reagent already containing the methylsulfonyl group. For instance, in the synthesis of apremilast (B1683926), a related compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (B1375837) is a key intermediate. This can be prepared by reacting dimethylsulfone with n-butyllithium to form a lithiated species, which then reacts with 3-ethoxy-4-methoxybenzonitrile. scielo.br

Another strategy involves the use of a reagent specifically designed to introduce the methylsulfonyl group. A recently developed reagent, N-(3-(dimethylamino)-2-(methylsulfonyl)allylidene)-N-methylmethanaminium hexafluorophosphate, reacts with various bis-nucleophiles to form heteroaromatic methyl sulfones. nih.gov This highlights the potential for direct introduction of the methylsulfonyl group onto heterocyclic systems.

Aminosulfone Intermediate Preparation

A crucial intermediate for the synthesis of many biologically active methylsulfonyl-containing isoindoline derivatives is a β-aminosulfone. google.comscielo.br For example, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (B1354083) is a key precursor for apremilast. mdpi.comscielo.br

The synthesis of such aminosulfones can be achieved through various routes. One method involves the kinetic resolution of a racemic β-aminosulfone, such as rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, using a chiral resolving agent like N-acetyl-L-leucine. scielo.br This provides the desired (S)-enantiomer with high enantiomeric excess. google.comscielo.br

A three-component reaction of alkenyl-tethered oxime ethers, sodium metabisulfite, and aryldiazonium tetrafluoroborates has been developed to afford β-amino sulfones through a radical process involving aminosulfonylation of an unactivated alkene. researchgate.net

The following table summarizes methods for the preparation of aminosulfone intermediates:

| Method | Substrates | Reagents/Conditions | Product | Reference |

| Kinetic Resolution | rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | N-acetyl-L-leucine | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | google.comscielo.br |

| Hydrolysis | 2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione | Hydrolysis | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine | mdpi.com |

| Radical Aminosulfonylation | Alkenyl-tethered oxime ether, sodium metabisulfite, aryldiazonium tetrafluoroborate | Room temperature, no oxidant/additive | β-Amino sulfone | researchgate.net |

Advanced Synthetic Strategies

Modern organic synthesis has provided a toolkit of powerful reactions to build complex molecular architectures from simple precursors. For methylsulfonyl-substituted isoindolines, strategies such as domino reactions, metal-free couplings, and directed functionalizations have proven to be particularly effective.

A robust and efficient method for constructing isoindoline-containing tricyclic systems is the Heck-aza-Michael (HaM) strategy. nih.govacs.org This domino or sequential cascade approach has emerged as a highly effective pathway for generating diverse libraries of complex heterocyclic compounds. researchgate.net The core of the strategy involves two key transformations: a palladium-catalyzed Heck reaction to form a crucial carbon-carbon bond, followed by an intramolecular aza-Michael reaction to construct the isoindoline ring. nih.gov

Table 1: Representative Yields for Heck Reaction in HaM Strategy nih.gov

| Entry | Bromobenzene Component | Vinylsulfonamide Component | Catalyst | Additive | Yield of Product (%) |

|---|---|---|---|---|---|

| 1 | 1{1} | 2{5} | Pd(OAc)₂ | P(o-tol)₃ | 71 |

| 2 | 1{2} | 2{1} | Pd(OAc)₂ | P(o-tol)₃ | 65 |

| 3 | 1{3} | 2{8} | Pd(OAc)₂ | P(o-tol)₃ | 85 |

| 4 | 1{4} | 2{3} | Pd(OAc)₂ | P(o-tol)₃ | 51 |

| 5 | 1{5} | 2{6} | Pd(OAc)₂ | P(o-tol)₃ | 99 |

The yields reported are for the isolated Heck reaction product (linchpin 3).

While transition-metal catalysis is powerful, the development of metal-free alternatives is a key goal in green chemistry. Recent advances have led to novel metal-free intermolecular sulfonylation methods applicable to the synthesis of sulfonylated heterocycles.

One such approach involves a three-component reaction for the synthesis of sulfonylated indolo[2,1-a]isoquinolines, a related heterocyclic system. rsc.org This method utilizes 2-aryl-N-acryloyl indoles, aryldiazonium tetrafluoroborates, and a sulfur dioxide surrogate, DABCO·(SO2)2. The reaction proceeds under mild, metal-free conditions through a proposed mechanism involving a cascade of sulfur dioxide insertion, radical addition, and cyclization to afford the desired products in good to excellent yields. rsc.org

Another innovative metal-free strategy is the Heck-type sulfonylation of alkenes achieved through thianthrenation. chemrxiv.org This protocol enables the cine-selective C-H functionalization of both aliphatic and aryl alkenes, forging a new C-S bond at room temperature. The reaction proceeds via site-selective nucleophilic addition of a sulfinate to an alkenyl thianthrenium salt, followed by regioselective elimination. This method provides a general and operationally simple pathway for the intermolecular Heck-type reaction of alkenes with various nucleophiles, including sulfinates. chemrxiv.org

Controlling the position of functionalization on a heterocyclic ring is crucial for defining its biological activity and chemical properties. Regioselective functionalization techniques allow for the precise installation of groups onto the isoindoline core or related structures. Transition-metal-catalyzed C-H activation, often guided by a directing group, is a prominent strategy. nih.gov This approach has been used to install succinimide (B58015) groups at the C-7 position of indolines, a closely related heterocycle, with excellent regioselectivity under mild conditions. nih.gov

Furthermore, electrochemical methods have emerged as a powerful, environmentally benign tool for C-H functionalization. tandfonline.com These reactions avoid the need for transition metal catalysts and stoichiometric chemical oxidants. Electrochemical oxidative C(sp³)-H/N-H cross-coupling has been developed for the synthesis of various nitrogen-containing compounds. For example, intermolecular allylic C(sp³)-H aminations can be achieved, and a plausible mechanism involves the oxidation of a sulfonamide nucleophile which then attacks a cation intermediate. tandfonline.com These modern electrochemical strategies expand the possibilities for the direct and selective functionalization of complex molecules. tandfonline.com

Stereoselective Synthesis of Chiral Methylsulfonyl Isoindoline Derivatives

The synthesis of single-enantiomer chiral compounds is of paramount importance in drug discovery and development. For isoindoline derivatives, stereoselective methods have been developed to control the three-dimensional arrangement of atoms, leading to enantiomerically pure products.

A notable method for the direct, stereoselective synthesis of highly functionalized 1,3-disubstituted isoindolines utilizes a Rh(III)-catalyzed tandem reaction. nih.gov This process starts with enantiomerically enriched cyclic 4-aryl-sulfamidate-5-carboxylates. The key to the stereocontrol is the cyclic sulfamidate moiety, which acts as a chiral directing group for an ortho C-H olefination of the aryl ring. This is followed by a subsequent aza-Michael addition to cyclize and form the isoindoline ring. nih.gov

This reaction exclusively generates trans-1,3-disubstituted isoindolines, and crucially, the configurational integrity of the original stereogenic center in the starting material is completely retained in the product. nih.gov The cyclic sulfamidate not only directs the stereochemical outcome but also serves as a versatile chemical handle for further functionalization of the newly formed isoindoline ring system. nih.gov The development of such methods is critical for accessing chiral sulfinyl compounds, which are valuable as auxiliaries, ligands, and pharmacophores in their own right. nih.govnih.gov

Chemical Reactivity and Transformations of Methylsulfonyl Substituted Isoindoline Systems

Reactions of the Sulfonyl Group

The sulfonyl group in isoindoline (B1297411) systems can be a target for derivatization, although it is generally stable. Derivatization often involves reactions that modify the groups attached to the sulfur atom or reactions that utilize the electron-withdrawing nature of the sulfonyl group. Common derivatizing agents for sulfonyl groups, such as 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) and anthraquinone-2-sulfonyl chloride, react with amines, alcohols, and thiols to form sulfonamides, but direct modification of the methylsulfonyl group itself is less common without altering the core structure. libretexts.orgresearchgate.net The primary role of the methylsulfonyl group in many reactions is to activate adjacent positions or influence the electronic properties of the isoindoline ring system.

The reactivity of the methylsulfonyl group is highly dependent on the reaction environment. Under basic conditions, the protons on the carbon adjacent to the sulfonyl group can become acidic, allowing for deprotonation and subsequent reactions. For instance, in the synthesis of certain isoindolinones, a ((chloromethyl)sulfonyl)benzene derivative reacts with 2-carbonylbenzonitriles in the presence of a base like potassium carbonate. acs.org The sulfonyl group stabilizes the intermediate carbanion, facilitating a cascade of reactions. acs.org In acidic or neutral conditions, the sulfonyl group is generally unreactive and acts as a stable, electron-withdrawing substituent. The electron-withdrawing nature of the sulfonyl group can also influence the reactivity of the aromatic ring, directing incoming electrophiles.

Transformations of the Isoindoline/Isoindoline-1,3-dione Core

The isoindoline or isoindoline-1,3-dione scaffold is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The aromatic ring of the isoindoline core can undergo functionalization through various methods, including electrophilic aromatic substitution. The directing effects of substituents on the ring play a crucial role in determining the position of new functional groups. For instance, in the synthesis of apremilast (B1683926) analogs, which are substituted isoindoline-1,3-dione derivatives, the functionalization of the aromatic ring is a key step. google.com The presence of an existing substituent dictates the regioselectivity of subsequent reactions. google.com Palladium-catalyzed cross-coupling reactions are also powerful tools for the functionalization of the aromatic ring, enabling the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net For example, the Heck coupling reaction can be used to introduce unsaturated substituents onto the aromatic core. organic-chemistry.org

Table 1: Examples of Aromatic Ring Functionalization Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| Substituted Phenol | N-Chlorosuccinimide | ortho-Chlorinated Phenol | Electrophilic Aromatic Substitution |

| Aryl Halide | Enamide, Pd catalyst | Aryl-substituted Enamide | Heck Coupling |

| Heteroaromatic | Sulfonamide, Ru porphyrin catalyst | Aminated Heteroaromatic | Electrophilic Amination |

This table presents examples of reactions used for the functionalization of aromatic rings, which can be applied to the isoindoline system. organic-chemistry.org

The isoindoline ring system can undergo ring-opening and rearrangement reactions under specific conditions. For example, treatment of certain 3-(1H-1,2,4-triazol-5-yl)isoindoline-1,3-diones can lead to ring-opening. scispace.com Rearrangement reactions, such as the Stevens rearrangement, can occur in related quaternary ammonium (B1175870) salts, involving the formation of an ylide followed by a 1,2-rearrangement. wikipedia.org The Favorskii rearrangement can transform an alpha-halo ketone into an ester, a reaction that could be applied to suitably substituted isoindoline derivatives. libretexts.org Additionally, the Hofmann rearrangement of a primary amide can lead to an amine with one less carbon atom, providing a route to modify the isoindoline structure. bdu.ac.in In some cases, formal C–H functionalization products can arise from the ring-opening of [3+2]-cycloadducts of isoindoline derivatives. nih.gov

Stability and Degradation Pathways in Research Contexts

The stability of methylsulfonyl-substituted isoindoline systems is a critical factor in their synthesis, storage, and application in research. Degradation can occur under various conditions, including exposure to acidic, basic, oxidative, photolytic, and thermal stress. Understanding the degradation pathways is essential for ensuring the integrity of these compounds in experimental settings.

Forced degradation studies on analogous structures, such as apremilast, which contains a 2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)isoindoline-1,3-dione framework, provide significant insights into the potential stability of 2-(methylsulfonyl)isoindoline. These studies reveal that the primary sites of degradation are often the functional groups attached to the isoindoline ring and the isoindoline ring itself, particularly when it is part of a phthalimide (B116566) system. scirp.orgjocpr.comjddtonline.infonih.govajpaonline.comnifdc.org.cnresearchgate.net

Under acidic and basic conditions, significant degradation is commonly observed. scirp.orgjocpr.comjddtonline.info In alkaline environments, hydrolysis of the amide bonds within the isoindoline-1,3-dione ring of apremilast has been identified as a key degradation pathway. nifdc.org.cn This suggests that the isoindoline core, especially when oxidized, is susceptible to nucleophilic attack under basic conditions. The stability of apremilast solutions has also been shown to be sensitive to increases in pH, such as that caused by leaching of cations from glass HPLC vials, which can catalyze this degradation. nifdc.org.cn

Oxidative stress, often induced by agents like hydrogen peroxide, can also lead to degradation, although some studies report stability under these conditions, indicating that the reaction is sensitive to the specific experimental setup. scirp.orgjocpr.comjddtonline.info Similarly, the effects of thermal and photolytic stress have yielded varied results, with some studies showing degradation and others indicating stability, which may depend on the duration and intensity of exposure. scirp.orgjocpr.comjddtonline.info

In one comprehensive study, twelve related substances were identified in apremilast samples subjected to stress conditions, comprising three process-related impurities and nine degradation products. nih.govresearchgate.net The formation of these products highlights the various reactive sites within the molecule.

While much of the detailed degradation data comes from studies on the more complex apremilast, the findings on the stability of the N-substituted isoindoline-1,3-dione ring and the attached methylsulfonyl moiety are instructive for predicting the behavior of simpler this compound systems. The N-sulfonyl bond itself is generally known to be robust, though it can be cleaved under specific, often harsh, acidic or reductive conditions.

The following table summarizes the observed degradation of apremilast under different stress conditions, providing a model for the potential stability issues of methylsulfonyl-substituted isoindolines.

| Stress Condition | Reagent/Method | Observed Degradation (%) | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl | 21 | jddtonline.info |

| Acidic Hydrolysis | 1N HCl for 30 mins | 4.6 | jocpr.com |

| Alkaline Hydrolysis | 0.1 M NaOH | 6.5 | jddtonline.info |

| Alkaline Hydrolysis | 0.01N NaOH for 1 hr | 14.9 | jocpr.com |

| Oxidative | 15% v/v H₂O₂ | 25.7 | jddtonline.info |

| Oxidative | 3% H₂O₂ for 2 hrs | No degradation observed | jocpr.com |

| Photolytic | - | 3.9 | jddtonline.info |

| Photolytic | - | No degradation observed | jocpr.com |

| Thermal | 105°C | No degradation observed | jocpr.com |

Structural Characterization and Elucidation of Methylsulfonyl Isoindoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For "2-(Methylsulfonyl)isoindoline," both one-dimensional and two-dimensional NMR experiments are invaluable.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the aromatic protons of the isoindoline (B1297411) ring, the methylene (B1212753) protons of the isoindoline core, and the methyl protons of the sulfonyl group. The aromatic protons would likely appear as a multiplet in the range of δ 7.2-7.5 ppm. The two sets of methylene protons (CH₂) of the isoindoline ring are diastereotopic and would be expected to appear as distinct signals, likely around δ 4.5-5.0 ppm. The methyl group (CH₃) of the methylsulfonyl moiety would present as a sharp singlet, anticipated in the upfield region, around δ 2.9-3.3 ppm. tandfonline.comnih.gov

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The aromatic carbons of the isoindoline ring are expected to resonate in the δ 120-140 ppm region. The methylene carbons of the isoindoline core would likely appear around δ 50-60 ppm. The methyl carbon of the sulfonyl group is anticipated to have a chemical shift in the range of δ 40-45 ppm. tandfonline.comnih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2-7.5 (m) | 122.0-128.0 |

| Aromatic C (quaternary) | - | 135.0-140.0 |

| Isoindoline CH₂ | 4.5-5.0 (s) | 50.0-55.0 |

| SO₂CH₃ | 2.9-3.3 (s) | 40.0-45.0 |

Note: Predicted values are based on analogous structures. 'm' denotes a multiplet and 's' denotes a singlet.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For "this compound," COSY would show correlations between the aromatic protons on the benzene (B151609) ring of the isoindoline moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded carbon and proton atoms. This would be used to assign the carbon signals for the aromatic CH groups, the isoindoline methylene groups, and the methylsulfonyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for "this compound" would include:

Correlations from the methyl protons of the sulfonyl group to the sulfonyl-bearing carbon.

Correlations from the isoindoline methylene protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, which is critical for confirming the stereochemistry. In "this compound," NOESY could show correlations between the methylsulfonyl protons and the methylene protons of the isoindoline ring, confirming their relative orientation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry would be used to determine the exact molecular mass of "this compound." The molecular formula for this compound is C₉H₁₁NO₂S. The calculated monoisotopic mass is 197.0510. HRMS provides a highly accurate mass measurement, which can confirm the elemental composition.

In a mass spectrometer, "this compound" would undergo fragmentation upon ionization. The analysis of these fragments helps to confirm the structure. Expected fragmentation pathways could include:

Loss of the methylsulfonyl group (•SO₂CH₃) leading to a fragment corresponding to the isoindoline cation.

Cleavage of the isoindoline ring.

Loss of the methyl group (•CH₃) from the sulfonyl moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl group and the aromatic and aliphatic C-H bonds. tandfonline.com

Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| SO₂ (asymmetric stretch) | 1300-1350 |

| SO₂ (symmetric stretch) | 1120-1160 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. d-nb.infonih.gov This method provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. For isoindoline derivatives, X-ray crystallography can confirm the planar or near-planar geometry of the isoindoline ring system and the specific orientation of the methylsulfonyl group.

For instance, in related structures, X-ray data has been used to confirm bond lengths and crystal packing. The crystal structures of various isoindoline derivatives have been determined, revealing key structural features. nih.gov For example, the crystal structure of a related compound, 2-cyanoguanidinophenytoin, was found to crystallize in a monoclinic system with a P21/c space group, with the structure being stabilized by intermolecular and intramolecular hydrogen bonds. nih.gov

While specific crystallographic data for this compound is not widely published, analysis of analogous structures provides valuable insights. For example, the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine has been determined, offering a reference for complex heterocyclic systems. acs.org Furthermore, computational modeling, often informed by X-ray crystal structures of related compounds, can predict structural features such as the enhancement of sulfonylation through hydrogen bonding. rsc.org

The determination of the absolute configuration of chiral isoindoline derivatives is another critical application of X-ray crystallography. nih.gov

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds

| Compound | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|

| 2-cyanoguanidinophenytoin | Monoclinic | P21/c | Four molecules per unit cell, stabilized by hydrogen bonds. | nih.gov |

| Mannich base derivative of 2-cyanoguanidinophenytoin | Monoclinic | C2/c | Eight molecules per unit cell, morpholine (B109124) ring in a chair configuration. | nih.gov |

Other Spectroscopic and Analytical Techniques

A suite of other spectroscopic and analytical methods complements X-ray crystallography to provide a comprehensive structural profile of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. q-chem.com

¹H NMR: Provides information on the chemical environment of protons, their connectivity, and stereochemical relationships. For isoindoline derivatives, characteristic signals for the aromatic protons of the isoindoline core and the methyl protons of the sulfonyl group are expected. mdpi.com

¹³C NMR: Reveals the number and types of carbon atoms in the molecule, which is crucial for confirming the carbon skeleton. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. q-chem.com For this compound, characteristic absorption bands for the sulfonyl group (S=O stretching) and the aromatic C-H bonds would be anticipated.

Mass Spectrometry (MS): This technique is vital for determining the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Fragmentation patterns observed in the mass spectrum can also offer clues about the compound's structure.

Thin Layer Chromatography (TLC): TLC is a fundamental analytical technique used to monitor the progress of reactions and to assess the purity of the synthesized compounds. rasayanjournal.co.in

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which helps to confirm the molecular formula. nih.gov

These techniques, when used in concert, provide a detailed and verified structural characterization of this compound and its derivatives, which is essential for understanding their chemical behavior and potential applications.

Table 2: Spectroscopic Data for Related Isoindoline Derivatives

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | 5-Bromo-2-{[4-(piperazin-1-yl)phenyl]sulfonyl}isoindoline | δ ppm 4.41 (s, 2H), 4.45 (s, 2H), 6.96 (d, J = 9.2 Hz, 2H), 7.16 (d, J = 8.0 Hz, 1H), 7.37 (d, J = 8.3 Hz, 1H), 7.43 (s, 1H), 7.57 (d, J = 8.0 Hz, 2H) | mdpi.com |

| ¹³C NMR | 5-Bromo-2-{[4-(piperazin-1-yl)phenyl]sulfonyl}isoindoline | δ ppm 45.8, 48.0, 53.6, 113.9, 120.9, 123.0, 125.5, 126.4, 129.7, 130.9, 136.1, 139.4, 154.5 | mdpi.com |

| IR | Pyridine-based N-sulfonamides | NH₂ stretching band at 3200–3208 cm⁻¹ | acs.org |

| Mass Spec. | 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives | Used to confirm molecular weight and structure. | nih.gov |

Computational Chemistry and Theoretical Studies of Methylsulfonyl Isoindoline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of methylsulfonyl isoindoline (B1297411) systems.

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For isoindoline derivatives, DFT calculations are commonly used to determine key electronic parameters. acs.orgtjpr.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. kg.ac.rsimist.ma The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity. nih.govkg.ac.rs

For instance, DFT calculations on isoindoline-1,3-dione derivatives have been used to compute the HOMO-LUMO energy gap, dipole moments, polarizability, and first-order hyperpolarizability to understand their structural features. researchgate.net In one study, the HOMO-LUMO gap for a series of acridin-isoindoline-1,3-dione derivatives was calculated using the B3LYP/6-311G++V(d,p) basis set to determine their chemical stability. nih.gov For 5-Bromo-2-(methylsulfonyl)isoindoline, DFT calculations have been used to predict the HOMO-LUMO gap, which is valuable for designing materials with specific electronic properties for applications in organic electronics. vulcanchem.com Theoretical studies on various isoindoline derivatives have successfully correlated calculated electronic properties with experimental observations. pharmakonpress.grnih.gov

Table 1: Representative Quantum Chemical Descriptors for Isoindoline Derivatives

| Compound Type | Computational Method | Calculated Property | Significance | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione derivatives | DFT (B3LYP/6-311+G(d,p)) | HOMO-LUMO energy gap | Indicates chemical reactivity and stability | researchgate.net |

| Acridin-isoindoline-1,3-diones | DFT (B3LYP/6-311G++V(d,p)) | Optical band gap, FMO energies | Characterizes optoelectronic properties | nih.gov |

| 5-Bromo-2-(methylsulfonyl)isoindoline | DFT | HOMO-LUMO gap | Predicts suitability for organic electronics | vulcanchem.com |

| Anticonvulsant isoindoline derivatives | DFT | HOMO, LUMO, HOMO-LUMO gap | Relates electronic structure to biological activity | pharmakonpress.gr |

The three-dimensional structure, or conformation, of 2-(methylsulfonyl)isoindoline is critical to its function, particularly in how it interacts with biological targets. Conformational analysis is often performed using a combination of X-ray crystallography and computational methods.

Crystal structure analysis of a closely related compound, 2-[2-(methylsulfonyl)ethyl]isoindoline-1,3-dione, reveals that the isoindoline ring system is nearly planar, with only a very slight deviation. nih.gov In this structure, the dihedral angle between the two fused rings of the isoindoline system is minimal, at 0.61(3)°. nih.gov Similarly, studies on other isoindoline derivatives show that the isoindoline or benzoisoquinoline moieties are generally planar. nih.gov The substituents attached to the nitrogen atom, such as the methylsulfonyl group, are typically oriented nearly perpendicular to the plane of the heterocyclic ring system. nih.gov For example, in a series of N-phenyl-2-phthalimidoethanesulfonamide derivatives, the substituent position significantly influences the resulting crystal packing through various intermolecular interactions like hydrogen bonds and π–π stacking. researchgate.net This planarity of the core scaffold is a recurring feature in many biologically active isoindoline derivatives. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms over time. nih.gov This technique is invaluable for understanding how ligands like this compound and its analogs interact with and bind to biological macromolecules, such as proteins and enzymes. nih.govtandfonline.com

MD simulations are frequently employed to assess the stability of a ligand within the binding site of a protein. nih.govmdpi.commdpi.com For a series of isoindolin-1-one-based PI3Kγ inhibitors, 100-nanosecond MD simulations were used to confirm the stability of the protein-ligand complexes. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation; low and stable RMSD values suggest that the complex is in equilibrium and the ligand remains securely bound. nih.govnih.gov

These simulations can also reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comnih.gov For instance, MD studies on isoindoline derivatives targeting DPP8 inhibitors and GABAA receptors helped to identify key amino acid residues critical for the protein-inhibitor interaction. tandfonline.commdpi.com By analyzing the dynamic behavior, researchers can gain insights into the binding affinity and selectivity of different compounds, guiding the optimization of lead structures. nih.govnih.gov

Reaction Mechanism Elucidation

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netacs.org By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathway and identify the rate-determining step.

For isoindoline systems, DFT has been used to investigate the synthesis of derivatives. A theoretical study on the coupling reaction between isoindoline-1,3-dione (phthalimide) and aroyl chloride explored a two-step mechanism. researchgate.net Using the ωB97X-D functional, calculations indicated that the formation of the C-C bond between the benzoyl cation and phthalimide (B116566) is the rate-determining step, with a calculated activation energy of 53.3 kcal/mol in a 1,4-dioxane (B91453) solvent. researchgate.net Such studies provide fundamental insights into reaction feasibility and can help optimize reaction conditions.

Similar DFT-based approaches have been applied to understand reactions involving sulfonyl groups on other heterocyclic systems, providing valuable precedents for studying reactions of this compound. researchgate.netsci-hub.seglobal-sci.com These computational investigations can clarify the role of catalysts, solvents, and substituent effects on the reaction outcome. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. nih.govjmchemsci.com

Numerous QSAR studies have been performed on isoindoline derivatives for various therapeutic targets. For a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives acting as selective COX-2 inhibitors, Hansch analysis and receptor surface analysis (RSA) were used to build QSAR models. nih.gov The models revealed that steric and electrostatic interactions, described by descriptors like atomic polarizability (Apol) and the energy of the highest occupied molecular orbital (HOMO), are crucial for COX-2 inhibition. nih.gov

In another study on isoindolinone-based p53-MDM2 interaction inhibitors, both linear (Multiple Linear Regression) and non-linear (Support Vector Machine Regression) methods were used to develop robust QSAR models with high predictive power. nih.gov Similarly, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) have been applied to pyrrolidine (B122466) and isoindoline derivatives to understand the three-dimensional structural requirements for potent inhibition of enzymes like DPP8. tandfonline.comtandfonline.com These models provide contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, offering a clear roadmap for lead optimization. tandfonline.com

Table 2: Examples of QSAR Studies on Isoindoline Derivatives

| Compound Series | Target | QSAR Method | Key Findings | Reference |

|---|---|---|---|---|

| 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindoles | COX-2 | Hansch analysis, RSA | Activity correlates with atomic polarizability and HOMO energy. | nih.gov |

| Isoindolinone-based inhibitors | p53-MDM2 | MLR, SVMR | Developed highly predictive models for anticancer activity. | nih.gov |

| Pyrrolidine and isoindoline derivatives | DPP8 | 3D-QSAR (CoMFA) | Identified key steric and electrostatic fields for inhibition. | tandfonline.comtandfonline.com |

| Phthalimide derivatives | Reverse Transcriptase (NNRTIs) | 3D-QSAR (CoMFA, CoMSIA) | Generated models with good correlation between predicted and experimental activities. | jmchemsci.com |

Virtual Screening and Ligand Design

Virtual screening (VS) is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a target protein. science.govnih.gov This approach is faster and more cost-effective than experimental high-throughput screening (HTS) and has become a cornerstone of modern drug discovery. tandfonline.comnih.gov VS can be broadly categorized into structure-based and ligand-based methods.

Structure-based virtual screening, particularly molecular docking, is widely used for isoindoline systems. nih.govmdpi.comnih.gov In this method, candidate molecules are computationally placed into the binding site of a target protein, and their binding affinity is estimated using a scoring function. This has been successfully applied to identify novel isoindoline-based inhibitors for targets like the GABAA receptor, COX-2, and various kinases. nih.govmdpi.comnih.gov

Ligand-based methods, such as pharmacophore modeling, are used when the 3D structure of the target is unknown. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. mdpi.com Such models have been developed for isoindoline derivatives to screen databases for new compounds with the desired features for inhibiting targets like DPP8 and HPPD. tandfonline.commdpi.comfigshare.com Often, a multi-stage or hierarchical screening approach is employed, combining pharmacophore screening, molecular docking, and MD simulations to refine the hit list and increase the probability of finding genuinely active compounds. mdpi.comnih.gov

Applications in Advanced Chemical Synthesis and Materials Science Excluding Clinical

Methylsulfonyl Isoindoline (B1297411) Systems as Key Synthetic Intermediates

The utility of the 2-(methylsulfonyl)isoindoline framework is prominently demonstrated in its role as a key synthetic intermediate. The methylsulfonyl group can function as both an activating group and a stable protecting group, or serve as a strategic leaving group to facilitate the formation of complex structures.

A significant application is in the synthesis of precursors for pharmaceutically important molecules. For instance, derivatives such as 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine are crucial intermediates that are condensed with phthalic anhydride (B1165640) derivatives to form more complex isoindoline-containing structures. acs.orgsemanticscholar.org One prominent example is the synthesis of Apremilast (B1683926), where a chiral aminosulfone intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, is coupled with 3-acetamidophthalic anhydride. semanticscholar.org This highlights the role of the methylsulfonyl ethylamine (B1201723) moiety as a foundational building block. Similarly, compounds like 2-[2-(Methylsulfonyl)ethyl]isoindoline-1,3-dione are recognized as important pharmaceutical intermediates themselves. acs.org

Furthermore, the methylsulfonyl group can act as an effective leaving group under basic conditions. Research has shown that substituted 2-methylsulfonyl-2,3-dihydro-1H-isoindoles undergo a base-induced elimination of methanesulfinic acid. This reaction yields crystalline 2H-isoindoles, which are o-quinonoid hetarenes—highly reactive species that can be trapped for further synthetic transformations. scholaris.ca This strategy demonstrates the utility of the methylsulfonyl group in accessing reactive intermediates that would be otherwise difficult to synthesize.

The isoindoline core itself, often prepared via intermediates like those containing a methylsulfonyl group, is a key feature in the design of various bioactive agents. Structure-activity relationship (SAR) studies on 2,3-dihydro-1H-isoindoline derivatives have guided the synthesis of potent and selective dopamine (B1211576) D3 receptor antagonists, showcasing the scaffold's importance in medicinal chemistry research. nih.gov Additionally, sulfonyl-substituted 3-methyleneisoindolin-1-ones, which can be derived from methylsulfonyl precursors, serve as synthetic precursors for aristolactam natural products. rsc.org

Precursors for Complex Organic Architectures

Building upon their role as intermediates, this compound derivatives are pivotal precursors for constructing a wide array of complex organic architectures. The inherent reactivity and structural features of the scaffold allow for its elaboration into larger, more intricate molecular systems.

The synthesis of therapeutic agents provides a clear example of this application. The core structure of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione is assembled from a methylsulfonyl-containing fragment and a substituted phthalic anhydride, demonstrating a modular approach to building complex molecules. semanticscholar.org This strategy is not limited to a single target; a variety of related structures, such as 2-(1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione, are synthesized for further chemical exploration. researchgate.net

Beyond this class of compounds, the isoindoline framework serves as a template for diverse molecular designs. For example, SAR data from isoindoline-based dopamine antagonists led to the development of 7-sulfonylbenzazepines, a class of compounds with high D3 receptor affinity. nih.gov In a different synthetic endeavor, a Heck-aza-Michael strategy has been employed to create a unique tricyclic sultam library based on isoindoline and tetrahydroisoquinoline precursors, showcasing the scaffold's adaptability in combinatorial chemistry. pageplace.de The synthesis of complex heterocyclic systems, such as 2-methylsulfonyl-7H-pyrano[2,3-g]isoindol-1-ol, further illustrates the integration of the methylsulfonyl isoindoline moiety into larger, fused-ring architectures.

The following table summarizes examples of complex organic architectures derived from methylsulfonyl isoindoline precursors.

| Precursor Type | Resulting Complex Architecture | Application Area | Reference(s) |

| Chiral Aminosulfone Intermediate | Apremilast | Pharmaceutical Synthesis | acs.orgsemanticscholar.org |

| 2,3-dihydro-1H-isoindoline | 7-Sulfonylbenzazepines | Medicinal Chemistry (D3 Antagonists) | nih.gov |

| Isoindoline Precursors | Tricyclic Sultam Library | Combinatorial Chemistry | pageplace.de |

| Sulfonyl-substituted 3-methyleneisoindolin-1-ones | Aristolactams | Natural Product Synthesis | rsc.org |

Exploration in Functional Materials Development

The unique electronic properties of the isoindoline core, when combined with a sulfonyl group, have led to its exploration in the development of advanced functional materials, particularly in the field of organic electronics and luminogens.

Research has identified that (Z)-3-(sulfonyl-methylene)isoindolin-1-ones, a class of compounds accessible from methylsulfonyl precursors, function as useful luminogens—materials that emit light. acs.org These molecules exhibit unique mechanochromic properties, meaning their fluorescence color can change in response to mechanical stimuli such as grinding or pressing. acs.org This behavior is attributed to the specific (Z)-configuration of the exocyclic double bond, which facilitates π–π stacking in the solid state. Alterations in molecular packing due to mechanical force lead to changes in the material's emissive properties. acs.org

The ability to modify the substituents on the ((chloromethyl)sulfonyl)benzene precursor allows for the fine-tuning of the electronic and, consequently, the optical properties of the final isoindolinone-based luminogens. acs.orgsemanticscholar.org These charge-transfer luminogens show strong emission that is highly dependent on solvent polarity and can be designed to exhibit aggregation-induced emission (AIE). semanticscholar.org The development of these multi-stimuli responsive materials has potential applications in constructing fluorescence thermometers, cellular imaging agents, and rewritable data storage devices. semanticscholar.org

More broadly, the isoindole class of compounds, to which isoindoline is closely related, is gaining traction as a versatile building block for electroactive materials used in organic electronics. Isoindole derivatives are being developed for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). acs.orgnih.gov The fundamental structure-property relationships discovered in these systems provide a strong basis for the continued design of novel this compound-based functional materials. nih.gov

Catalysis and Ligand Design Applications

In the realm of catalysis, the isoindoline scaffold has been successfully incorporated into the design of sophisticated pincer-type ligands. These ligands, featuring a central isoindoline unit flanked by two coordinating arms, can chelate to a metal center, creating stable and reactive catalysts for a variety of chemical transformations.

A prominent example is the use of 1,3-bis(2'-arylimino)isoindolines as tridentate ligands for transition metals like manganese (Mn), copper (Cu), and nickel (Ni). These ligands coordinate to the metal in a pincer fashion, and the electronic properties of the resulting complex can be systematically tuned by varying the aryl substituents on the imino groups (e.g., pyridyl, imidazolyl, thiazolyl).

Manganese(II) complexes of these isoindoline-based ligands have been shown to be effective catalysts for reactions relevant to both biological and industrial processes. They can catalyze the dismutation of hydrogen peroxide (H₂O₂) into water and oxygen, mimicking the function of the enzyme catalase. The reactivity of these catalysts shows a direct correlation with the Mn(III)/Mn(II) redox potential, which can be precisely controlled over a wide range (spanning 561 mV) by modifying the ligand's aryl substituents. These same manganese complexes also serve as efficient catalysts for oxidative bleaching, demonstrating their potential in industrial applications.

Similarly, copper(II) and nickel(II) complexes bearing a bis(pyridylimino)isoindoline (BPI) ligand have been investigated for the electrocatalytic reduction of carbon dioxide (CO₂). While both complexes showed catalytic activity, they were observed to decompose into heterogeneous materials on the electrode surface during prolonged electrolysis. This finding underscores the importance of ligand rigidity in the design of stable first-row transition metal catalysts for such demanding reactions.

The following table provides a summary of isoindoline-based metal complexes and their catalytic applications.

| Ligand System | Metal Center | Catalytic Application | Key Finding | Reference(s) |

| 1,3-bis(2'-arylimino)isoindoline | Mn(II) | H₂O₂ Dismutation (Catalase-like) | Reactivity correlates with tunable Mn(III)/Mn(II) redox potential. | |

| 1,3-bis(2'-arylimino)isoindoline | Mn(II) | Oxidative Bleaching of Morin | Bleaching activity correlates with Mn(III)/Mn(II) redox potential. | |

| bis(pyridylimino)isoindoline (BPI) | Cu(II), Ni(II) | Electrocatalytic CO₂ Reduction | Ligand rigidity is crucial for catalyst stability. |

Biological Activity and Mechanistic Research Excluding Human Clinical Trials

Enzyme Inhibition Studies (in vitro and non-human in vivo)

Derivatives of 2-(Methylsulfonyl)isoindoline have been evaluated for their ability to inhibit several key enzyme systems implicated in a variety of disease states. These studies, conducted in laboratory settings and in non-human models, have provided crucial insights into the mechanisms by which these compounds exert their effects.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain. Selective inhibition of COX-2 over its counterpart, COX-1, is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. nih.govwikipedia.org The methylsulfonylphenyl group is a well-established pharmacophore found in many selective COX-2 inhibitors. wikipedia.orgbrieflands.com

In vitro studies have demonstrated that compounds incorporating a methylsulfonyl group can be potent and selective inhibitors of the COX-2 isozyme. researchgate.netnih.gov For instance, a series of 2-phenyl-1H-indole derivatives bearing a 4-(methylsulfonyl)phenyl group were synthesized and evaluated for their COX inhibitory activity. One of the most potent compounds in this series, 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, exhibited a half-maximal inhibitory concentration (IC50) of 0.08 µM for COX-2, with a selectivity index greater than 291 when compared to COX-1. researchgate.net Molecular docking studies of this compound within the COX-2 active site revealed that the methylsulfonyl group orients into the secondary pocket of the enzyme, a key interaction for selectivity. researchgate.net

Similarly, cyclic imide derivatives, which share structural similarities with the isoindoline (B1297411) core, have been shown to be potent COX-2 inhibitors. nih.gov Studies on cyclic imides featuring a 3-benzenesulfonamide tail demonstrated potent inhibition of the COX-2 isozyme, with IC50 values in the sub-micromolar range. nih.gov The presence of the sulfonamide (SO2NH2) moiety was found to be crucial for COX-2 recognition and inhibition. nih.gov These findings underscore the importance of the sulfonyl group in directing the selective inhibition of COX-2, suggesting that this compound derivatives are promising candidates for this activity.

| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Selectivity Index (SI) vs COX-1 | Reference |

| 2-Phenyl-1H-indoles | 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole | COX-2 | 0.08 | >291 | researchgate.net |

| Cyclic Imides with Sulfonamide | 3-(5-Nitro-1,3-dioxoisoindolin-2-yl)benzenesulfonamide | COX-2 | 0.15 | >333.3 | nih.gov |

| 1,5-Diarylpyrazoles | Celecoxib | COX-2 | 0.129 | >387.6 | nih.gov |

| 2,5-Diaryl-1,3,4-oxadiazoles | 2-(4-(Methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | COX-2 | 0.48 | 132.83 | acs.org |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govbcrcp.ac.in The sulfonamide group is a classic zinc-binding group for CA inhibitors. researchgate.net

Research has shown that isoindoline-1,3-dione substituted sulfonamides are potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX. researchgate.netresearchgate.net In one study, a series of novel isoindolinone derivatives were synthesized and their inhibitory activity against hCA I and hCA II was evaluated. nih.gov Several of these compounds demonstrated potent inhibition, with Ki (inhibition constant) values in the nanomolar range, indicating a high affinity for the enzymes. nih.gov For example, compounds 2c and 2f in the study showed superior inhibition of hCA I and hCA II compared to the standard inhibitor acetazolamide. researchgate.net

Furthermore, isoindoline-1,3-dione-based benzenesulfonamide (B165840) hydrazones have been investigated as selective inhibitors of the tumor-associated hCA IX. researchgate.net This isoform is a validated target for anticancer drugs. The synthesized compounds displayed striking selective activity against hCA IX over the ubiquitous hCA I and II isoforms. researchgate.net This selectivity is crucial for minimizing off-target side effects.

| Compound Class | Target Isoform | Ki (nM) Range | Reference |

| Isoindolinone Derivatives | hCA I | 11.48 - 87.08 | nih.gov |

| Isoindolinone Derivatives | hCA II | 9.32 - 160.34 | nih.gov |

| Isoindole-1,3-dione Substituted Sulfonamides | hCA I, hCA II | 7.96 - 48.34 | researchgate.net |

| Isoindoline-1,3-dione-based Benzenesulfonamide Hydrazones | hCA IX | Selective Inhibition | researchgate.net |

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. nih.govdrugbank.com This mechanism makes PDE4 a key target for the treatment of inflammatory diseases. openrespiratorymedicinejournal.comnih.gov

Apremilast (B1683926), a complex molecule that contains a 2-(methylsulfonyl)ethyl-isoindole-1,3-dione moiety, is a well-characterized PDE4 inhibitor. nih.govnih.gov Mechanistic studies have shown that by inhibiting PDE4, apremilast elevates cAMP levels. drugbank.com This increase in cAMP activates protein kinase A (PKA), which subsequently downregulates the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, while upregulating the anti-inflammatory cytokine IL-10. nih.govdrugbank.com

Structural studies of apremilast bound to PDE4 have revealed that the 2-(methylsulfonyl)ethyl group rotates into the catalytic site of the enzyme. nih.gov One of the sulfonyl oxygen atoms forms hydrogen bonds with water molecules that are coordinated to the metal ions in the active site, contributing to the binding affinity. nih.gov In non-human in vivo models, such as a psoriasis mouse model, apremilast has been shown to reduce cutaneous inflammation and the expression of IL-1β. mdpi.com

Antimicrobial Activity Studies (in vitro and non-human in vivo)

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov The isoindoline scaffold has been explored for its potential antimicrobial properties. Several studies have reported the synthesis and evaluation of isoindoline derivatives against a range of bacteria and fungi. derpharmachemica.comnih.govrajpub.comgsconlinepress.com

In vitro studies have shown that certain isoindoline-1,3-dione derivatives exhibit promising antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. derpharmachemica.comderpharmachemica.com For instance, isoindolinones have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.328 to 3.6 mg/ml against these bacteria. derpharmachemica.comderpharmachemica.com The presence of a carboxyl functional group in some of these compounds appears to be important for their antibacterial action. derpharmachemica.comderpharmachemica.com

Furthermore, new series of isoindoline-1,3-diones have been synthesized and screened for their activity against various microbial strains. nih.govgsconlinepress.com In one study, a synthesized compound proved to be highly active against S. aureus, B. cereus, and E. coli. nih.gov The same study also tested the antifungal activity of these compounds against Candida albicans and Aspergillus flavus, with some derivatives showing notable efficacy. nih.gov The mechanism of action for the antimicrobial effects of isoindoline derivatives is often complex and not fully elucidated, but it is believed to involve the inhibition of cell growth through interaction with specific biomolecular targets like enzymes or nucleic acids. derpharmachemica.comderpharmachemica.com

Anticancer Activity Research (in vitro and non-human in vivo)

The isoindoline core is present in several compounds that have been investigated for their potential as anticancer agents. nih.govrsc.orgacs.org Research in this area has focused on the cytotoxic effects of isoindoline derivatives against various cancer cell lines and the elucidation of their mechanisms of action.

In vitro studies have demonstrated that N-substituted isoindoline-1,3-dione derivatives can inhibit the viability of cancer cells. nih.govresearchgate.net For example, one study reported the synthesis of novel phthalimide (B116566) derivatives and their evaluation against blood cancer cell lines, K562 and Raji. A particular derivative, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, showed a significant inhibitory effect, with a 50% cytotoxic concentration (CC50) of 0.26 μg/mL against Raji cells. researchgate.net Further investigation revealed that this compound induced both apoptosis and necrosis in the cancer cells. researchgate.net

Other research has explored the anticancer potential of N-benzylisoindole-1,3-dione derivatives against adenocarcinoma (A549-Luc) cells. nih.gov These compounds showed inhibitory effects on the viability of A549 cells in vitro. Subsequent in vivo studies in nude mice with xenografted tumors demonstrated that these derivatives could be potential anticancer agents. nih.gov The mechanism of action for some isoindole derivatives is believed to involve the inhibition of key cellular enzymes. For instance, some derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy. rsc.org

Structure-Activity Relationship (SAR) Investigations for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR investigations have provided valuable insights into the structural requirements for their biological activities.

In the context of COX-2 inhibition , the presence and position of the methylsulfonyl group are critical. brieflands.comresearchgate.net SAR studies on 2-phenyl-1H-indoles revealed that a 4-(methylsulfonyl)phenyl group at the C-2 position of the indole (B1671886) ring, combined with a methoxy (B1213986) substituent at the C-5 position, resulted in the highest COX-2 selectivity and potency. researchgate.net For cyclic imide inhibitors, the nature of the core structure is also important, with tetrahydrophthalimide and phthalimide cores generally showing higher inhibitory activity than succinimide (B58015) derivatives. nih.gov

For carbonic anhydrase inhibition , the "tail approach" in designing inhibitors has been extensively used. nih.gov This involves modifying the part of the molecule that extends out of the active site. For isoindoline-based CA inhibitors, the substituents on the isoindoline ring and the nature of the linker to the sulfonamide group significantly influence the inhibitory potency and isoform selectivity. bcrcp.ac.in

In the development of anticancer agents , SAR studies on isoindoline derivatives have shown that the nature of the substituent at the N-position of the isoindoline-1,3-dione ring plays a key role in their cytotoxic activity. nih.govacs.org For example, N-benzylisoindole derivatives have shown promising results. nih.gov Furthermore, the introduction of different functional groups, such as halogens or methoxy groups, can affect the anticancer efficacy. gsconlinepress.com

Molecular Mechanisms of Biological Action in Non-Human Systems

The isoindoline scaffold is a key feature in a variety of biologically active molecules. mdpi.com Derivatives of this compound have been investigated for their interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex CRL4CRBN. nih.govrsc.org This complex is a crucial part of the cell's protein degradation machinery.

One area of research has focused on modifying the isoindoline structure to create molecular glues and chemical probes. For instance, the addition of a sulfonyl fluoride (B91410) electrophile to certain derivatives allows them to covalently bind to a histidine residue (His353) in the sensor loop of CRBN. nih.gov This interaction can rescue the binding affinity of molecules that would otherwise bind weakly. nih.gov

An example of this is the isoindoline derivative EM364-SF , which contains a sulfonyl fluoride group. Despite lacking a hydrogen bond acceptor typically found in CRBN molecular glues, EM364-SF was found to be a potent binder of CRBN. nih.gov This discovery led to the development of a reversible molecular glue, CPD-2743 . nih.govrsc.org CPD-2743 retains strong binding to CRBN in cells and induces the degradation of the neosubstrate IKZF1, a key transcription factor in lymphoid development. nih.govrsc.org Notably, unlike some other CRBN-modulating compounds, CPD-2743 does not cause the degradation of SALL4, a protein linked to teratogenicity. nih.govrsc.org This suggests that the isoindoline scaffold may offer a way to design more selective CRBN-mediated degraders. nih.gov

The development of these compounds highlights a strategy for creating CRBN modulators with improved safety profiles. The permeability and efflux of these compounds have also been studied in non-human systems, such as Caco-2 cells, which are a model of the intestinal barrier. CPD-2743 was found to have high permeability and was not subject to efflux, in contrast to the isoindolinone iberdomide. rsc.org

Development of Chemical Probes for Biological Systems

The unique reactivity of the sulfonyl group in this compound and its derivatives makes them valuable for the development of chemical probes. nih.gov Chemical probes are essential tools for studying biological systems, allowing for the visualization and functional interrogation of specific proteins and processes. mdpi.commdpi.com

Sulfonyl exchange chemistry, particularly involving sulfur(VI) fluorides, is a powerful method for creating covalent probes that can target a variety of nucleophilic amino acid residues in protein binding sites, including histidine, tyrosine, lysine, serine, and threonine. nih.gov This versatility makes it an attractive approach for developing probes for a wide range of biological targets. nih.gov

A key application of this chemistry has been in the development of probes for cereblon (CRBN). For example, EM12-SF , a sulfonyl fluoride-containing derivative of the isoindolinone EM12, was designed to covalently bind to His353 in the thalidomide (B1683933) binding domain of CRBN. nih.gov This covalent modification blocks the binding site, preventing the recruitment of neosubstrates and allowing researchers to validate the role of CRBN in various biological pathways. nih.gov The high potency of EM12-SF in binding to CRBN in cellular models makes it a valuable tool for such studies. nih.gov

The development of isoindoline-based probes like EM364-SF further expands the toolkit for studying CRBN. nih.gov The discovery that this compound potently binds CRBN led to the creation of the reversible degrader CPD-2743, demonstrating how chemical probes can directly inform the design of new therapeutic agents. nih.govrsc.org These probes are instrumental in advancing our understanding of the structure-activity relationships of CRBN modulators and in the discovery of new molecular entities with desired biological activities. nih.gov

The use of such probes extends beyond just CRBN. The principles of designing sulfonyl-containing probes can be applied to other protein targets, contributing to the broader field of chemical biology and drug discovery. nih.govmdpi.com

Advanced Analytical Methodologies in Research Excluding Dosage/administration Data

Chromatographic Techniques

Chromatography is the cornerstone for separating 2-(Methylsulfonyl)isoindoline from impurities and other components. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the specific analytical requirements, such as the need for high throughput, resolution, or sensitivity.

HPLC is a widely utilized technique for assessing the purity of this compound and quantifying it in bulk material or prepared formulations. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC method would utilize a C18 stationary phase, which is nonpolar, and a polar mobile phase. The isoindoline (B1297411) moiety and the methylsulfonyl group confer a degree of polarity to the molecule, influencing its retention characteristics. A gradient elution, where the mobile phase composition is changed over time—typically by increasing the proportion of an organic solvent like acetonitrile—is often employed to achieve optimal separation of the main compound from any potential impurities. Detection is commonly performed using a UV-Vis spectrophotometer, as the aromatic nature of the isoindoline ring system provides strong chromophores. cetjournal.itptfarm.pl

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Internal Standard | Phenacetin (example) |

For the detection and quantification of trace amounts of this compound, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity. researchgate.net UPLC systems use columns with smaller particle sizes (typically <2 µm), which results in significantly higher resolution, narrower peaks, and faster analysis times compared to traditional HPLC. sci-hub.box

The coupling of UPLC to a mass spectrometer allows for the detection of the analyte based on its mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to this compound is selected, fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and minimizes interference from matrix components, making it ideal for trace analysis in complex samples. nih.govmdpi.com Electrospray ionization (ESI) is a common ionization technique used for this type of analysis, often in positive mode (ESI+). researchgate.netnih.gov

Table 2: Representative UPLC-MS/MS Parameters for Trace Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temp. | 500 °C |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) (Specific to compound) |

Spectrometric Detection Methods

Spectrometric methods are integral to both the identification and quantification of this compound. In the context of chromatographic analysis, UV-Vis spectrophotometry and mass spectrometry serve as the primary detection methods.

UV-Vis Spectrophotometry : This method relies on the absorption of ultraviolet or visible light by the analyte. The isoindoline structure contains a benzene (B151609) ring, which is a chromophore that absorbs UV light. This property allows for straightforward quantification in HPLC systems equipped with a UV detector.

Mass Spectrometry (MS) : As a detector, MS provides structural information by measuring the mass-to-charge ratio of ionized molecules. lgcstandards.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the parent compound and its impurities. ijprajournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : While not a detection method for chromatography, NMR (specifically ¹H and ¹³C NMR) is a powerful spectrometric technique used for the definitive structural elucidation of this compound and for characterizing the structure of unknown impurities isolated during the profiling process. mdpi.com

Sample Preparation and Derivatization for Analysis

The quality of analytical results is highly dependent on the sample preparation process. thermofisher.com The primary goal is to extract this compound from the sample matrix, remove interfering substances, and concentrate it to a level suitable for detection.

Dilute and Shoot : For simple matrices, such as analyzing a bulk drug substance, the sample may simply be dissolved in a suitable solvent (e.g., the mobile phase) and injected directly into the chromatograph. chromatographyonline.com

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can be used to isolate this compound from aqueous samples into an organic solvent.

Solid-Phase Extraction (SPE) : SPE is a highly effective and common technique for sample cleanup and concentration. chromatographyonline.com A sample is passed through a cartridge containing a solid adsorbent. Interfering compounds can be washed away, and the analyte of interest is then eluted with a different solvent. For this compound, a reversed-phase SPE cartridge could be employed. researchgate.net

Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is generally not required for this compound due to its inherent UV absorbance and ionizability for MS detection.

Method Validation and Standardization in Research Contexts